Methyl 2-amino-4-methyl-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-4-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRFLNHIOURPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-amino-4-methyl-5-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.
1.1 Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this intermediate have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in PubMed Central highlighted the synthesis of a series of compounds derived from this compound, which were evaluated for their efficacy against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong anticancer activity .
Agrochemical Applications
The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. Its nitro group contributes to the biological activity necessary for effective pest control.
2.1 Development of Herbicides
Research has indicated that modifications to this compound can lead to the creation of novel herbicides that target specific pathways in plant metabolism.
Data Table: Herbicide Efficacy
| Compound Name | Target Pest | Efficacy (g/ha) | Reference |
|---|---|---|---|
| This compound derivative A | Annual Weeds | 200 | |
| This compound derivative B | Perennial Weeds | 150 |
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.
3.1 Synthesis of Dyes
The compound has been utilized in the synthesis of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.
Case Study:
A research article documented the successful synthesis of a series of azo dyes using this compound as a starting material. The resulting dyes exhibited excellent fastness properties and were evaluated for their application in dyeing cotton fabrics .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The presence of the nitro group allows for electron-withdrawing properties, influencing the reactivity of the molecule. The amino group can engage in hydrogen bonding and other interactions, affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Methyl 2-amino-4-methyl-5-nitrobenzoate and Analogous Compounds
*Estimated based on structural analogs.
Key Observations:
This positional variance affects hydrogen-bonding patterns and reactivity in synthesis . The benzyloxy group in Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate introduces steric bulk and lipophilicity, contrasting with the smaller methyl group in the target compound .
Functional Group Impact :
- Hydroxyl vs. Methyl : The hydroxyl group in 5-hydroxy-4-methoxy-2-nitrobenzoic acid increases acidity (pKa ~2-3) compared to the methyl-substituted target compound, which is likely more lipophilic .
- Nitro Group : All analogs share a nitro group, which contributes to electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution reactions .
Physicochemical Properties: The molecular weight of the target compound (~239.2 g/mol) is higher than Methyl 5-methoxy-2-nitrobenzoate (211.17 g/mol) due to the additional methyl and amino groups. Solubility: Compounds with polar groups (e.g., hydroxyl, amino) are more water-soluble, whereas benzyloxy or methyl substituents enhance lipid solubility .
Table 2: Hydrogen-Bonding and Reactivity Comparison
| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Likely Reactivity Hotspots |
|---|---|---|---|
| This compound | 1 (NH₂) | 5 (ester O, nitro O) | Amino group (nucleophilic), nitro group (electrophilic) |
| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | 0 | 6 | Benzyloxy (protecting group), nitro group |
| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 2 (OH, COOH) | 6 | Carboxylic acid (acidic), hydroxyl |
Biological Activity
Methyl 2-amino-4-methyl-5-nitrobenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Characteristics
This compound, with the molecular formula , features an amino group, a methyl group, and a nitro group attached to a benzoate structure. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, impacting various biological pathways.
- Enzyme Interaction : The amino group may facilitate hydrogen bonding with enzymes or receptors, influencing their structure and function, which can lead to inhibition or activation of specific pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through its ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Properties : Research indicates that the compound shows significant activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition in vitro.
- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, possibly through the activation of caspase pathways .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | |
| Antimicrobial | Staphylococcus aureus | Inhibition | |
| Anticancer | HeLa Cells | Induced Apoptosis |
Case Studies
-
Antimicrobial Efficacy :
A study examined the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting potent antimicrobial properties. -
Cancer Cell Line Study :
In a separate investigation involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µg/mL after 48 hours). Flow cytometry analysis revealed increased levels of active caspases, indicating that the compound triggers apoptosis through caspase-mediated pathways. -
Neuroprotective Effects :
Recent research has suggested potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compound was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for managing acetylcholine levels in the brain .
Preparation Methods
Nitration of Methyl 4-methylbenzoate
The initial step involves electrophilic aromatic substitution by nitration:
- Reagents: Concentrated nitric acid and sulfuric acid mixture.
- Conditions: Controlled temperature (typically 0–5 °C) to avoid over-nitration or side reactions.
- Mechanism: The methyl group at the 4-position directs nitration preferentially to the 5-position due to its electron-donating effect, while the ester group directs meta to itself, favoring substitution at the 5-position.
- Outcome: Formation of methyl 4-methyl-5-nitrobenzoate as the key intermediate.
Post-Reaction Processing and Purification
- Catalyst Recovery: Filtration to recover Pd/C catalyst for reuse, enhancing sustainability.
- Solvent Removal: Distillation or spin-drying under vacuum at 50–70 °C.
- Purification: Recrystallization or chromatographic techniques to achieve HPLC purity >98%.
- Environmental Considerations: Use of aqueous acidic media and recyclable catalysts reduces environmental impact.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 mixture | 0–5 | Atmospheric | 1–2 | 80–90 | Controlled temperature to avoid over-nitration; regioselective at 5-position |
| Catalytic Hydrogenation | 5% Pd/C, H2 gas, ethyl acetate or aqueous HCl | 10–60 | 0.5–2 | 4 | 90–95 | Catalyst recyclable; reaction monitored by HPLC; pressure ramped for optimal conversion |
| Chemical Reduction | SnCl2·2H2O or Fe/NH4Cl in ethanol | 25–60 | Atmospheric | 2–6 | 85–90 | Alternative to catalytic hydrogenation; requires acidic conditions |
| Purification | Vacuum spin-drying, recrystallization | 50–70 | 20–40 mmHg | - | - | Achieves >98% purity; solvent removal under vacuum to prevent decomposition |
Research Findings and Industrial Relevance
- A patented industrial process describes the reduction of nitro and cyano groups on methyl benzoate derivatives using 5% Pd/C catalyst under hydrogen pressure (0.5–2 MPa) at 25–60 °C to achieve high purity amino esters with yields above 90%.
- The process emphasizes catalyst recovery and environmental friendliness, making it suitable for large-scale production.
- Alternative chemical reductions provide flexibility for different production scales and equipment availability.
- Purification techniques ensure the final product meets stringent purity requirements for pharmaceutical intermediates.
Summary Table of Preparation Routes
| Preparation Step | Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4, 0–5 °C | High regioselectivity; scalable | Requires careful temperature control |
| Nitro Reduction | Catalytic hydrogenation | Pd/C, H2 gas, 0.5–2 MPa, 10–60 °C | High yield; clean reaction; catalyst recyclable | Requires hydrogenation equipment |
| Nitro Reduction | Chemical reduction | SnCl2 or Fe/NH4Cl, acidic ethanol | Equipment flexibility; no H2 gas | Longer reaction times; waste disposal |
| Purification | Vacuum drying, recrystallization | 50–70 °C, vacuum 20–40 mmHg | High purity (>98%) | Additional processing time |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-4-methyl-5-nitrobenzoate, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves sequential nitration, esterification, and reduction steps. For example, nitration of a methyl-substituted benzoate precursor can introduce the nitro group, followed by selective reduction of the amino group. To minimize side reactions (e.g., over-nitration or ester hydrolysis):
- Use low temperatures (0–5°C) during nitration to control reactivity .
- Employ protecting groups for the amino functionality during esterification .
- Optimize reducing agents (e.g., catalytic hydrogenation over Pd/C) to avoid over-reduction of the nitro group .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methyl at C4, nitro at C5). Aromatic proton splitting patterns distinguish between meta/para substitution .
- IR : Stretching frequencies for NO (~1520 cm) and ester C=O (~1720 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H] at m/z 240.06 for CHNO) .
Q. How can solubility challenges for this compound be addressed in experimental design?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as nitro and ester groups enhance polarity.
- Co-solvents : Add 10% methanol to aqueous buffers to improve solubility .
- Stock Solutions : Prepare concentrated stocks in DMSO (e.g., 10 mM) for biological assays, ensuring compatibility with downstream applications .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer :
- X-ray Crystallography : Refine data using SHELXL to resolve bond-length discrepancies (e.g., nitro group geometry). Hydrogen atom positions can be constrained using SHELXPRO .
- Cross-Validation : Compare experimental powder XRD patterns with simulated data from single-crystal structures to identify polymorphic variations .
- DFT Calculations : Optimize molecular geometry using computational models (e.g., Gaussian) to reconcile NMR chemical shifts with observed crystallographic parameters .
Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., , , or motifs) based on donor-acceptor distances and angles .
- ORTEP Visualization : Generate thermal ellipsoid plots with ORTEP-3 to assess disorder in hydrogen-bonded networks .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., nitro-amino vs. methyl-π contacts) using CrystalExplorer .
Q. How can reaction pathways involving the nitro group be controlled to avoid unintended reduction or oxidation?
- Methodological Answer :
- Selective Reduction : Use SnCl/HCl for nitro-to-amine conversion without ester cleavage, avoiding harsh conditions like LiAlH .
- Oxidative Stability : Store compounds under inert gas (N/Ar) to prevent nitro group degradation. Monitor via TLC or in-situ IR .
- Catalytic Tuning : Employ Pd/C or PtO catalysts with controlled H pressure to halt reduction at the amine stage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
